molecular formula C17H23N3O5S B2871574 8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-61-1

8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2871574
CAS No.: 1021089-61-1
M. Wt: 381.45
InChI Key: QDBHGLSGKMMMHW-UHFFFAOYSA-N
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Description

The compound “8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is related to spirotetramat, a second-generation insecticide developed by Bayer CropScience . Spirotetramat has a good efficacy and safety for crops .


Synthesis Analysis

The synthesis of spirotetramat involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The key intermediate in the synthesis of spirotetramat is cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spirotetramat include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .

Scientific Research Applications

Antimicrobial Applications

One significant application of derivatives of the compound is in antimicrobial and detoxification applications. For instance, a related N-halamine precursor was synthesized and bonded onto cotton fabrics. These fabrics demonstrated effective antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7, showcasing potential for the development of antimicrobial textiles (Ren et al., 2009).

Synthetic Methodologies

Another aspect of research focuses on the synthesis and characterization of related compounds, highlighting innovative synthetic pathways. For instance, novel substituted 1,5-benzothiazepines containing the sulfonyl group were synthesized through a reaction demonstrating the versatility of sulfonyl-containing compounds in synthesizing heterocyclic systems with potential pharmaceutical applications (Chhakra et al., 2019).

Corrosion Inhibition

The compound and its derivatives have also been studied for their corrosion inhibition properties. Research into spirocyclopropane derivatives, for example, has shown that these compounds can act as effective inhibitors for mild steel protection in acidic solutions, highlighting their potential in materials science and engineering (Chafiq et al., 2020).

Hypoglycemic Activity

Research into spiroimidazolidine-2,4-diones revealed their potential in displaying hypoglycemic activity, indicating possible applications in diabetes management. Specifically, certain derivatives were found to significantly reduce blood glucose levels in animal models, suggesting their utility in developing new diabetes treatments (Iqbal et al., 2012).

Properties

IUPAC Name

8-(4-methoxy-2,5-dimethylphenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-11-10-14(12(2)9-13(11)25-4)26(23,24)20-7-5-17(6-8-20)15(21)19(3)16(22)18-17/h9-10H,5-8H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBHGLSGKMMMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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